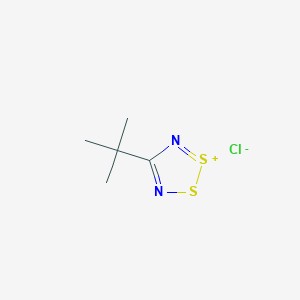
1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride is a chemical compound with the molecular formula C5H9N2S2.Cl. It is known for its unique structure, which includes a dithiadiazolium ring substituted with a tert-butyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with sulfur monochloride (S2Cl2) in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and other advanced technologies may be employed to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols .
科学的研究の応用
1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
- 1,2,3,5-Dithiadiazol-1-ium, chloride
- 1,2,3,5-Dithiadiazol-1-ium, methyl-, chloride
- 1,2,3,5-Dithiadiazol-1-ium, ethyl-, chloride
Uniqueness
1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific applications where these properties are advantageous .
特性
CAS番号 |
63432-63-3 |
|---|---|
分子式 |
C5H9ClN2S2 |
分子量 |
196.7 g/mol |
IUPAC名 |
4-tert-butyl-1,2,3,5-dithiadiazol-1-ium;chloride |
InChI |
InChI=1S/C5H9N2S2.ClH/c1-5(2,3)4-6-8-9-7-4;/h1-3H3;1H/q+1;/p-1 |
InChIキー |
WURJTJQWNCWSFI-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=NS[S+]=N1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















